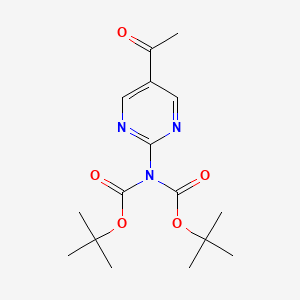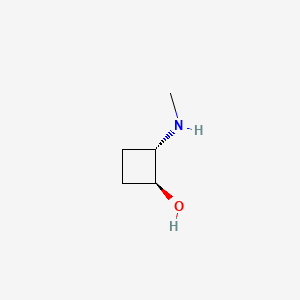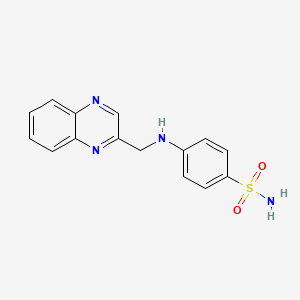
4-(Quinoxalin-2-ylmethylamino)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Quinoxalin-2-ylmethylamino)benzenesulfonamide is a chemical compound with the molecular formula C15H14N4O2S and a molecular weight of 314.362 g/mol . This compound belongs to the class of quinoxaline derivatives, which are known for their diverse pharmacological and biological activities, including antibacterial, antifungal, anticancer, and antiviral properties .
Méthodes De Préparation
The synthesis of 4-(Quinoxalin-2-ylmethylamino)benzenesulfonamide typically involves a multi-step process. One common method includes the chlorosulfonation of 2-(4-methoxyphenyl)quinoxaline using chlorosulfonic acid to produce 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride. This intermediate is then reacted with different aromatic amines under solvent-free conditions to yield the desired quinoxaline sulfonamides . The reaction conditions are generally mild, and the products are obtained in excellent yields after an easy work-up .
Analyse Des Réactions Chimiques
4-(Quinoxalin-2-ylmethylamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the quinoxaline ring or the sulfonamide group.
Applications De Recherche Scientifique
4-(Quinoxalin-2-ylmethylamino)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Medicine: Due to its anticancer properties, it is studied for its potential use in cancer therapy.
Mécanisme D'action
The mechanism of action of 4-(Quinoxalin-2-ylmethylamino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. This inhibition disrupts the tumor’s pH regulation, leading to reduced tumor growth and increased apoptosis . Additionally, the compound’s antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
4-(Quinoxalin-2-ylmethylamino)benzenesulfonamide can be compared with other quinoxaline derivatives and sulfonamides:
Quinoxaline Derivatives: Compounds such as 2-(4-methoxyphenyl)quinoxaline and 2,3-disubstituted quinoxalines share similar pharmacological properties but differ in their specific activities and applications.
Sulfonamides: Other sulfonamides, like sulfanilamide and sulfamethoxazole, are well-known for their antibacterial properties.
Propriétés
Numéro CAS |
62294-88-6 |
|---|---|
Formule moléculaire |
C15H14N4O2S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
4-(quinoxalin-2-ylmethylamino)benzenesulfonamide |
InChI |
InChI=1S/C15H14N4O2S/c16-22(20,21)13-7-5-11(6-8-13)17-9-12-10-18-14-3-1-2-4-15(14)19-12/h1-8,10,17H,9H2,(H2,16,20,21) |
Clé InChI |
ZBXQQAIQGLIMCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CC(=N2)CNC3=CC=C(C=C3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


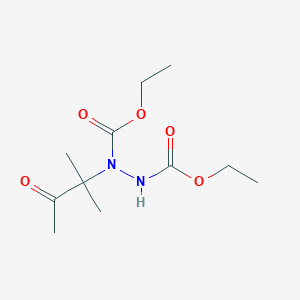
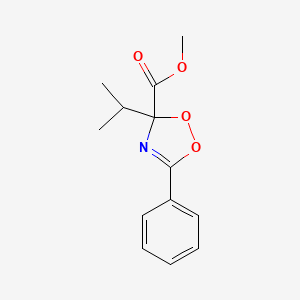
![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-phenylurea;ethanesulfonic acid](/img/structure/B14013722.png)
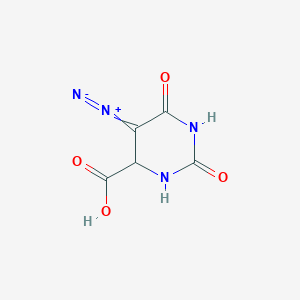
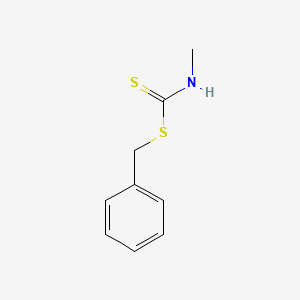
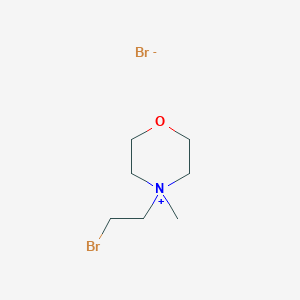
![(2',4'-Dichloro-[1,1'-biphenyl]-4-YL)methanamine](/img/structure/B14013754.png)
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14013757.png)
![3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14013758.png)
![1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14013759.png)
![4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate](/img/structure/B14013766.png)
